molecular formula C14H11F2NO2 B251129 N-[2-(difluoromethoxy)phenyl]benzamide

N-[2-(difluoromethoxy)phenyl]benzamide

Cat. No.: B251129
M. Wt: 263.24 g/mol
InChI Key: XSJHODDLJUBHRO-UHFFFAOYSA-N
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Description

N-[2-(Difluoromethoxy)phenyl]benzamide is a fluorinated benzamide derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the ortho position of the aniline ring. The difluoromethoxy group imparts unique electronic and steric properties, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and molecular stacking . Fluorinated benzamides are widely studied in medicinal chemistry and agrochemicals due to their improved bioavailability, resistance to oxidative degradation, and tailored receptor binding .

Properties

Molecular Formula

C14H11F2NO2

Molecular Weight

263.24 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C14H11F2NO2/c15-14(16)19-12-9-5-4-8-11(12)17-13(18)10-6-2-1-3-7-10/h1-9,14H,(H,17,18)

InChI Key

XSJHODDLJUBHRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of N-[2-(difluoromethoxy)phenyl]benzamide and related compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
This compound -OCF₂H (ortho) ~275.24* High lipophilicity; enhanced metabolic stability due to C-F bonds
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) -F (ortho, para), -F (meta) 254.21 Strong hydrogen bonding; planar crystal structure with π-π stacking
Capmatinib (2-fluoro-N-methyl-4-substituted benzamide) -F (para), -CH₃ (amide) 412.43 c-Met inhibitor; fluorine enhances target affinity and solubility
Nitazoxanide (2-acetoxy-N-(5-nitrothiazolyl)benzamide) -NO₂, -S-thiazole 307.28 Antiparasitic; nitro group confers redox activity
2-(Difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide -OCF₂H (ortho), -imidazole 293.25 Potential kinase inhibitor; imidazole enables H-bonding with active sites

*Calculated based on molecular formula C₁₄H₁₁F₂NO₂.

Key Observations:
  • Fluorine Positioning : Ortho-substituted fluorine (as in Fo24) promotes stronger hydrogen bonding and crystal packing compared to difluoromethoxy, which introduces bulkier substituents .
  • Bioactivity: The difluoromethoxy group in this compound may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs like nitazoxanide .
  • Solubility : Capmatinib’s para-fluorine and methyl group improve aqueous solubility relative to ortho-substituted difluoromethoxy derivatives .

Structural and Crystallographic Insights

  • Hydrogen Bonding : Fluorine atoms in Fo24 form C-F···H-N interactions, whereas the difluoromethoxy group in this compound may engage in weaker C-H···O bonding .

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